molecular formula C10H20N2O5 B14594714 Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate CAS No. 61224-22-4

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate

Cat. No.: B14594714
CAS No.: 61224-22-4
M. Wt: 248.28 g/mol
InChI Key: VBDPDYFTVNNBBO-UHFFFAOYSA-N
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Description

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 2,2-diethoxyethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential effects on enzyme activity and protein interactions.

    Medicine: Investigated for its potential use as a drug intermediate and in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate is unique due to its specific structure, which allows for versatile chemical modifications and applications in various fields. Its diethoxyethyl group provides additional stability and reactivity compared to simpler carbamates .

Properties

CAS No.

61224-22-4

Molecular Formula

C10H20N2O5

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl N-(2,2-diethoxyethylcarbamoyl)carbamate

InChI

InChI=1S/C10H20N2O5/c1-4-15-8(16-5-2)7-11-9(13)12-10(14)17-6-3/h8H,4-7H2,1-3H3,(H2,11,12,13,14)

InChI Key

VBDPDYFTVNNBBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC(=O)NC(=O)OCC)OCC

Origin of Product

United States

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